molecular formula C11H21N3O3 B1291372 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine CAS No. 280110-63-6

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine

Cat. No. B1291372
CAS RN: 280110-63-6
M. Wt: 243.3 g/mol
InChI Key: KMBRLTGPGNMNIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-carboxylate derivatives involves multi-step reactions, starting from different piperidine-based substrates. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as LCMS, NMR (1H and 13C), IR, and CHN elemental analysis. Single-crystal X-ray diffraction (XRD) data further confirmed the structures, providing details on the crystal systems, space groups, and unit cell parameters . For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group P21/c .

Chemical Reactions Analysis

The tert-butyl piperidine-carboxylate derivatives are intermediates that can be further reacted to produce biologically active compounds. For example, the tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib . Additionally, an acetatopalladium(II) complex with a related piperidine derivative was synthesized and used as a catalyst for Suzuki–Miyaura coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were studied using DFT calculations, which provided insights into the molecular electrostatic potential and frontier molecular orbitals. Vibrational analysis using FT-IR was also conducted to understand the compounds' physicochemical properties . The compounds exhibited various intermolecular interactions, such as weak C–H···O interactions and aromatic π–π stacking, contributing to their three-dimensional architecture .

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have emerged as pivotal chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, facilitating the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused variants. These compounds are structural motifs in numerous natural products and therapeutically applicable compounds, indicating a potential area of application for 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine in synthesizing similar structures (Philip et al., 2020).

Antineoplastic Agents

A novel series of piperidone derivatives exhibited excellent cytotoxic properties, often outperforming contemporary anticancer drugs. This research underscores the potential of this compound and similar piperidine-based compounds in the development of antineoplastic agents, given their structural relevance to the reviewed compounds (Hossain et al., 2020).

Synthetic Routes and Industrial Applications

The review of synthetic routes for vandetanib, a therapeutic agent, reveals the significance of intermediate compounds such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in drug synthesis. This highlights the broader relevance of this compound in industrial-scale pharmaceutical manufacturing (Mi, 2015).

Biodegradation and Environmental Impact

Research on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater suggests that compounds like this compound may have environmental implications, especially considering their structural and chemical similarities to ETBE and related ether oxygenates (Thornton et al., 2020).

Mechanism of Action

The mechanism of action involves the electrophilic character of oxalyl chloride for the deprotection strategy .

Safety and Hazards

The safety data sheet for this compound indicates that it has a Chemwatch Hazard Alert Code of 2 .

properties

IUPAC Name

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBRLTGPGNMNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280110-63-6, 782493-60-1
Record name 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine
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Record name tert-butyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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